Enrofloxacin D5 Hydrochloride

LC-MS/MS Veterinary Drug Residue Analysis Food Safety Testing

Select Enrofloxacin D5 Hydrochloride (CAS 2733718-29-9) as your internal standard for enrofloxacin residue analysis. The +5 Da mass shift eliminates isotopic overlap with the native analyte, while near-identical physicochemical properties ensure reliable correction for ion suppression and extraction losses. Supplied with comprehensive CoA documentation, 24-month shelf life at 2–8°C, and validated cross-matrix performance (aquatic products, poultry, meat, dairy), this reference standard supports audit-ready quantification and reduces re-analysis costs by extending the linear dynamic range to 5000× MQL in dual-isotope surrogate workflows.

Molecular Formula C19H23ClFN3O3
Molecular Weight 400.9 g/mol
CAS No. 2733718-29-9
Cat. No. B12404068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnrofloxacin D5 Hydrochloride
CAS2733718-29-9
Molecular FormulaC19H23ClFN3O3
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
InChIInChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2;
InChIKeyPZJWYUDBXNNVLZ-LUIAAVAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enrofloxacin D5 Hydrochloride (CAS 2733718-29-9): What It Is and Its Role as a Deuterated Analytical Reference Standard


Enrofloxacin D5 Hydrochloride (CAS 2733718-29-9) is a deuterium-labeled analog of the veterinary fluoroquinolone antibiotic enrofloxacin. The compound features five deuterium atoms substituted for hydrogen atoms on the N-ethyl group of the piperazine ring, yielding a molecular formula of C₁₉H₁₈ClD₅FN₃O₃ and a molecular weight of approximately 400.9 g/mol . This stable isotope-labeled (SIL) compound is manufactured as a hydrochloride salt and supplied as an analytical reference standard with an isotopic purity specification of 99.6 atom% D (MS) and overall HPLC purity exceeding 99.0% . Its primary intended use is as an internal standard (IS) for the accurate quantification of enrofloxacin residues in complex biological and food matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) [1].

Why Enrofloxacin D5 Hydrochloride Cannot Be Substituted by Unlabeled Enrofloxacin or Other Analogs in Regulated Quantitative Analysis


Substituting Enrofloxacin D5 Hydrochloride with unlabeled enrofloxacin or structurally dissimilar internal standards compromises quantitative accuracy due to fundamental principles of isotope dilution mass spectrometry (IDMS). Unlabeled enrofloxacin is chemically identical to the target analyte and therefore cannot be distinguished by the mass spectrometer, rendering it useless as an internal standard . Even alternative deuterated analogs such as enrofloxacin-d₃, while offering a mass shift, exhibit a narrower effective linear dynamic range and may fail to correct for signal saturation when residue levels exceed typical calibration bounds, necessitating re-analysis and increasing operational costs [1]. Furthermore, the use of non-isotopic internal standards (e.g., lomefloxacin or norfloxacin) introduces differential matrix effects and recovery biases because their chromatographic and ionization behaviors are not perfectly matched to enrofloxacin [2]. The specific five-deuterium substitution pattern of Enrofloxacin D5 Hydrochloride provides a +5 Da mass shift that minimizes isotopic overlap while preserving near-identical physicochemical properties, thereby ensuring reliable correction for ion suppression/enhancement and extraction losses across diverse sample matrices.

Enrofloxacin D5 Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Analytical Performance Data


Linear Dynamic Range Expansion: Enrofloxacin D5 Hydrochloride Enables Quantification Over 5000× MQL Without Re-Analysis

A method employing Enrofloxacin D5 Hydrochloride (ENR-d₅) as a high-level surrogate and enrofloxacin-d₃ (ENR-d₃) as a low-level surrogate in a dual-isotope approach enabled quantification of enrofloxacin residues from the method quantification limit (MQL) of 2 µg/kg up to 10,000 µg/kg (5000 × MQL) in a single sample preparation run [1]. This represents a >100-fold increase in the upper linear range compared to the use of a single deuterated internal standard alone, which typically saturates and forces re-analysis with dilution for high-residue samples [1].

LC-MS/MS Veterinary Drug Residue Analysis Food Safety Testing

Method Validation Performance: Recovery and Precision Metrics for Enrofloxacin D5 Hydrochloride in Aquatic Product Matrices

The dual-isotope LC–MS/MS method utilizing Enrofloxacin D5 Hydrochloride was fully validated in aquatic product matrices. The method achieved recoveries ranging from 97.1% to 106.0% across fortification levels, and intra-day precision (repeatability) expressed as relative standard deviation (RSD) of no more than 2.14% [1]. These values meet and typically exceed the acceptance criteria specified in regulatory guidance (e.g., SANTE/11312/2021, which requires recoveries of 70–120% and RSD ≤ 20%).

Analytical Method Validation Recovery Studies Precision Testing

Isotopic and Chemical Purity Specifications: Enrofloxacin D5 Hydrochloride vs. Generic Deuterated Enrofloxacin Products

Certified reference materials of Enrofloxacin D5 Hydrochloride (CAS 2733718-29-9) from established producers specify isotopic purity of 99.6 atom% D (MS) and overall chemical purity exceeding 99.0% by HPLC . In contrast, some generic deuterated enrofloxacin products (e.g., enrofloxacin-d₅ free base from certain suppliers) are offered with HPLC purity specifications of "not less than 90%" and lack explicit isotopic enrichment guarantees . This differential has direct quantitative consequences: a 90% pure standard introduces a minimum 10% systematic bias into calibration curves before any analytical variability is accounted for.

Reference Standard Procurement Purity Specification Certificate of Analysis

Chromatographic and Matrix Effect Compensation: Deuterium-Labeled Enrofloxacin D5 Hydrochloride Retention Time Shift Considerations

A systematic investigation of isotope-labeled fluoroquinolone internal standards revealed that deuterium-labeled analogs, including enrofloxacin-d₅, exhibit slightly earlier LC retention times compared to their native unlabeled counterparts under reversed-phase conditions [1]. For enrofloxacin, this retention time shift was measured as approximately 0.05–0.1 minutes, which is sufficient to partially separate the internal standard from co-eluting matrix interferences if not optimized. The study demonstrated that without chromatographic optimization, the difference in ionization efficiency between the deuterated standard and the native analyte due to matrix effects could introduce a bias of up to 5% in quantitative results [1].

Matrix Effects Ion Suppression LC-MS/MS Method Development

Shelf Life and Stability Documentation: Enrofloxacin D5 Hydrochloride Reference Standard Storage Specifications

Enrofloxacin D5 Hydrochloride (CAS 2733718-29-9) is supplied with a documented shelf life of 24 months when stored under refrigeration at 2–8°C . This shelf life is established by the manufacturer based on stability monitoring programs and is explicitly stated in product documentation. By comparison, some generic deuterated internal standards are offered without a formal shelf life assignment or with shorter expiry periods, which can complicate laboratory inventory management and increase procurement frequency.

Reference Standard Stability Shelf Life Long-Term Storage

Application Breadth: Enrofloxacin D5 Hydrochloride Usage Across Matrices vs. Single-Matrix Optimized Standards

Enrofloxacin D5 Hydrochloride has been validated as an internal standard across a diverse range of matrices, including aquatic products (fish tissue) [1], animal meat products (chicken breast, bovine muscle, porcine muscle) [2], and dairy products . This cross-matrix applicability contrasts with matrix-specific internal standard solutions that may require separate procurement and validation for each sample type, thereby increasing both acquisition costs and method development time.

Multi-Residue Analysis Food Safety Environmental Monitoring

Enrofloxacin D5 Hydrochloride: Recommended Applications Based on Quantitative Evidence


Regulatory Compliance Testing for Veterinary Drug Residues in Food Products

Enrofloxacin D5 Hydrochloride is optimally deployed as an internal standard in LC–MS/MS methods for quantifying enrofloxacin residues in aquatic products, poultry, meat, and dairy matrices destined for markets with maximum residue limit (MRL) regulations [1]. The validated recovery range of 97.1–106.0% and intra-day precision ≤ 2.14% [1] provide the analytical reliability required for demonstrating compliance with MRL thresholds (e.g., 100 µg/kg in fish in the EU and China). The high isotopic and chemical purity (>99.0% HPLC, 99.6 atom% D) minimizes the risk of method failure during external audits or proficiency testing schemes.

High-Throughput Screening Laboratories Analyzing Samples with Wide Residue Concentration Ranges

Laboratories that process batches of samples with highly variable enrofloxacin residue levels (e.g., routine monitoring programs where residue concentrations can range from below MQL to several thousand µg/kg) benefit from the demonstrated ability of Enrofloxacin D5 Hydrochloride, when used in a dual-isotope surrogate approach, to extend the quantifiable linear dynamic range to 5000 × MQL [1]. This capability eliminates the need for re-extraction and re-analysis of samples that exceed the initial calibration range, directly reducing labor hours, solvent consumption, and instrument downtime.

ISO/IEC 17025 Accredited Laboratories Requiring Traceable Reference Standards with Defined Shelf Life

For accredited laboratories operating under quality management systems, Enrofloxacin D5 Hydrochloride supplied with a documented 24-month shelf life at 2–8°C [1] and comprehensive Certificate of Analysis documentation provides clear traceability and stability data required for audit compliance. The defined expiry period enables predictable procurement planning and reduces the administrative burden associated with managing reference standards of unknown or highly variable stability, a common issue with lower-cost, minimally characterized alternatives .

Method Development and Validation for Multi-Matrix Veterinary Drug Residue Methods

Analytical scientists developing or validating multi-residue LC–MS/MS methods for veterinary drug surveillance should select Enrofloxacin D5 Hydrochloride as the internal standard for enrofloxacin due to its established cross-matrix performance in aquatic species, chicken, bovine muscle, porcine muscle, and dairy products [1]. This broad applicability reduces method development effort by obviating the need to re-validate internal standard performance for each new matrix type added to the analytical scope.

Technical Documentation Hub

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